3,5-Di-O-lauryl-D-xylofuranose chemical structure and properties
3,5-Di-O-lauryl-D-xylofuranose chemical structure and properties
An In-Depth Technical Guide to 3,5-Di-O-lauryl-D-xylofuranose: Synthesis, Properties, and Applications in Advanced Drug Delivery
Executive Summary
3,5-Di-O-lauryl-D-xylofuranose is an amphiphilic glycolipid derived from the renewable pentose, D-xylose. It consists of a hydrophilic D-xylofuranose headgroup and two hydrophobic lauryl (C12) acyl chains, rendering it a molecule of significant interest for advanced applications in drug delivery and vaccine formulation. Its ability to self-assemble into nanostructures in aqueous environments makes it a promising functional excipient for the encapsulation and targeted delivery of poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, an efficient enzymatic synthesis protocol, physicochemical properties, and its potential applications, with a focus on nanoparticle-based systems for researchers, scientists, and drug development professionals.
Introduction to Glycolipid Excipients
The modification of natural sugars with lipid chains is a powerful strategy for creating bio-based, biocompatible, and biodegradable amphiphilic molecules. D-xylose, a pentose sugar abundant in lignocellulosic biomass, serves as an excellent starting platform for such synthesis. By esterifying specific hydroxyl groups of the xylose core with fatty acids, such as lauric acid, we can generate novel molecular architectures like 3,5-Di-O-lauryl-D-xylofuranose. These glycolipids bridge the gap between hydrophilic and hydrophobic domains, enabling the formation of sophisticated drug delivery systems like micelles, vesicles, and nanoparticles. Such systems are critical for improving the bioavailability, stability, and pharmacokinetic profiles of therapeutic agents.[1] This document serves as a technical primer on the synthesis, characterization, and application of 3,5-Di-O-lauryl-D-xylofuranose, offering field-proven insights for its use in pharmaceutical research and development.
Chemical Structure and Physicochemical Properties
Molecular Structure
3,5-Di-O-lauryl-D-xylofuranose is a xylose diester. The core is a five-membered furanose ring of D-xylose. Two lauryl (dodecanoyl) chains are attached via ester linkages to the hydroxyl groups at the C3 and C5 positions of the sugar ring. Due to the hemiacetal at the C1 position, the molecule exists as a mixture of alpha (α) and beta (β) anomers in solution.[2]
Caption: Chemical structure of 3,5-Di-O-lauryl-D-xylofuranose.
Spectroscopic Profile
The structure of 3,5-Di-O-lauryl-D-xylofuranose is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR (500 MHz, CDCl₃): Key signals include multiplets for the anomeric protons (H-1α and H-1β) around δ 5.3-5.4 ppm. Protons adjacent to the ester groups (H-3 and H-5) will show a downfield shift. The numerous methylene protons (-CH₂-) of the lauryl chains appear as a broad multiplet around δ 1.20-1.38 ppm, while the terminal methyl groups (-CH₃) resonate as a triplet near δ 0.90 ppm.[2]
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¹³C NMR (125 MHz, CDCl₃): The spectrum will prominently feature signals for the carbonyl carbons of the ester groups around δ 173-175 ppm. The anomeric carbon (C-1) signal will appear around δ 103 ppm. Other sugar ring carbons (C-2, C-3, C-4, C-5) will be found in the δ 60-85 ppm region, with the carbons bearing the ester groups (C-3 and C-5) being shifted accordingly. The aliphatic carbons of the lauryl chains will produce a series of signals in the δ 14-32 ppm range.[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. The dual nature of the molecule—a polar sugar head and nonpolar lipid tails—is fundamental to its function.
| Property | Value | Source |
| Appearance | White solid | [2] |
| Melting Point | 77 °C | [2] |
| Molecular Formula | C₂₉H₅₄O₇ | Inferred |
| Molecular Weight | 514.74 g/mol | Inferred |
| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃, DCM) and other organic solvents. Poorly soluble in water. | [2] |
Synthesis and Purification
Rationale for Enzymatic Synthesis
The selective acylation of carbohydrates is a significant challenge in organic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Traditional chemical methods often require a multi-step process involving protection of certain hydroxyl groups, acylation of the target group(s), and subsequent deprotection. This process can be low-yielding and environmentally taxing. Enzymatic synthesis offers a superior alternative, leveraging the high chemo- and regioselectivity of lipases to catalyze esterification at specific positions under mild reaction conditions. This approach minimizes byproducts and avoids the need for protecting groups, resulting in a more efficient and sustainable process.[2]
Detailed Protocol: Enzymatic Synthesis
This protocol describes the efficient synthesis of 3,5-Di-O-lauryl-D-xylofuranose via lipase-catalyzed transesterification.[2]
Reagents & Materials:
-
D-xylose
-
Vinyl laurate (acyl donor)
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Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves (for maintaining anhydrous conditions)
-
Reaction vessel with temperature control and magnetic stirring
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, suspend D-xylose and the immobilized lipase in the anhydrous organic solvent. Add molecular sieves to remove any trace water.
-
Acyl Donor Addition: Add vinyl laurate to the mixture. A molar excess of the acyl donor relative to the sugar is typically used to drive the reaction forward.
-
Incubation: Heat the reaction mixture to 50 °C with continuous stirring. The vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile, making the reaction effectively irreversible.
-
Monitoring: Monitor the reaction progress over several hours using Thin Layer Chromatography (TLC), analyzing for the consumption of D-xylose and the formation of mono- and di-ester products.
-
Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by simple filtration. The enzyme can be washed and potentially reused.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude product mixture.
Detailed Protocol: Purification
The crude product is a mixture containing unreacted starting materials and potentially mono-acylated intermediates. Purification is achieved via flash column chromatography.[2][3]
Equipment & Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector and test tubes
-
TLC plates and visualization agent (e.g., phosphomolybdic acid stain)
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (increasing the percentage of ethyl acetate). This gradient allows for the separation of components based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 3,5-Di-O-lauryl-D-xylofuranose.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.[2]
Caption: Workflow for the synthesis and purification of the title compound.
Applications in Drug Delivery and Immunology
Self-Assembly and Nanoparticle Formation
The defining characteristic of 3,5-Di-O-lauryl-D-xylofuranose is its amphiphilicity. In an aqueous environment, these molecules will spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic lauryl tails and water. This process leads to the formation of ordered supramolecular structures, such as micelles or vesicles (nanoparticles), with a hydrophobic core and a hydrophilic shell. This core provides an ideal microenvironment for encapsulating hydrophobic drugs, which are otherwise difficult to formulate due to their poor water solubility. This encapsulation can enhance drug stability, prevent premature degradation, and improve bioavailability.[4][5]
Protocol: Preparation of Drug-Loaded Nanoparticles
A common and effective method for preparing drug-loaded polymeric or lipid-based nanoparticles is the nanoprecipitation (or solvent displacement) method.
Reagents & Materials:
-
3,5-Di-O-lauryl-D-xylofuranose
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Purified water (e.g., Milli-Q)
-
Magnetic stirrer and vials
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve a precise amount of 3,5-Di-O-lauryl-D-xylofuranose and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase dropwise into a larger volume of purified water (the anti-solvent).
-
Self-Assembly: The rapid diffusion of the organic solvent into the aqueous phase causes a decrease in solubility for the glycolipid and drug, forcing them to co-precipitate and self-assemble into drug-loaded nanoparticles.
-
Solvent Removal: Stir the resulting colloidal suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): The nanoparticle suspension can be centrifuged or dialyzed to remove any unencapsulated drug.
Protocol: Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.[6]
Caption: Potential mechanism of action as a nanoparticle vaccine adjuvant.
Conclusion and Future Directions
3,5-Di-O-lauryl-D-xylofuranose represents a highly versatile and promising biomaterial for pharmaceutical sciences. Its straightforward enzymatic synthesis from a renewable resource, coupled with its inherent amphiphilicity and ability to form stable nanostructures, makes it an attractive candidate for development as a next-generation excipient.
Future research should focus on a deeper exploration of its potential. This includes optimizing drug-loaded nanoparticle formulations for specific APIs, conducting in-vitro and in-vivo studies to assess drug release kinetics and efficacy, and investigating its precise immunological mechanism of action to validate its role as a vaccine adjuvant. The continued development of such well-characterized, functional biomaterials is critical to overcoming challenges in modern drug delivery and vaccinology.
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